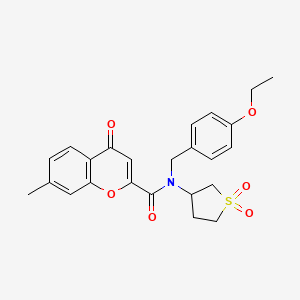

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 872867-98-6, molecular formula: C₂₄H₂₅NO₆S) is a chromene-based carboxamide derivative featuring a sulfone-containing tetrahydrothiophene moiety and a 4-ethoxybenzyl substituent. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . This compound’s structural uniqueness lies in its dual substitution pattern: the 7-methyl-4-oxochromene core is functionalized at the 2-carboxamide position with a 4-ethoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group. Such modifications are hypothesized to enhance solubility (via the sulfone group) and modulate target binding (via the ethoxybenzyl substituent) .

Properties

Molecular Formula |

C24H25NO6S |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C24H25NO6S/c1-3-30-19-7-5-17(6-8-19)14-25(18-10-11-32(28,29)15-18)24(27)23-13-21(26)20-9-4-16(2)12-22(20)31-23/h4-9,12-13,18H,3,10-11,14-15H2,1-2H3 |

InChI Key |

XTTQGOIJKVPNLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Attachment of the Dioxidotetrahydrothiophene Moiety: The dioxidotetrahydrothiophene moiety can be attached via a nucleophilic substitution reaction, where a suitable thiol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene moiety could play a role in binding to specific sites, while the chromene core might be involved in electronic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide , we compare it with structurally analogous compounds from the BH series (), benzofuran derivatives (), and other chromene carboxamides (). Key structural and physicochemical differences are summarized below:

Structural and Functional Implications

Core Heterocycle: The chromene core in BH52030 and BH52031 (4H-chromen-4-one) differs from the benzofuran analog in ring oxidation state and electronic properties. Chromenes exhibit keto-enol tautomerism, which can influence reactivity and binding to biological targets . Benzofurans, with reduced aromaticity, may alter pharmacokinetic profiles due to decreased planarity .

Substituent Effects: 4-Ethoxybenzyl vs. 4-tert-Butylbenzyl: The ethoxy group in BH52030 provides moderate hydrophobicity, while the tert-butyl group in BH52031 introduces significant steric hindrance. This may reduce binding affinity in sterically constrained active sites . Sulfone Moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group, common to all BH-series compounds, enhances solubility and metabolic stability compared to non-sulfonated analogs .

Methyl/Methoxy Positioning: The 7-methyl group in BH52030 and BH52031 contrasts with the 7-methoxy group in the 2H-chromene derivative ().

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 421.6 g/mol. The structural representation includes a chromene core, which is known for various biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C21H27NO4S2 |

| Molecular Weight | 421.6 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exhibit antioxidant , anticancer , and anti-inflammatory properties. The mechanisms include:

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Anticancer Activity : Initial in vitro studies indicate cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7).

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested, although detailed studies are still required.

Antioxidant Activity

Research indicates that compounds with similar chromene structures often exhibit significant antioxidant properties. For instance, a study demonstrated that derivatives of chromene can effectively scavenge DPPH radicals and reduce hydrogen peroxide levels, suggesting a strong antioxidant capability.

Anticancer Activity

In vitro studies have shown that this compound exhibits notable cytotoxicity against cancer cell lines:

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

- Study on Chromene Derivatives : A comprehensive analysis on chromene derivatives indicated that modifications to the chromene structure can enhance cytotoxicity against cancer cells. The addition of specific functional groups was shown to improve binding affinity to target proteins involved in cancer progression .

- Molecular Docking Studies : Computational modeling and molecular docking have been used to predict the interactions between this compound and various biological targets. These studies support the hypothesis that the compound binds effectively to key proteins involved in tumor growth and survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.